molecular formula C9H15N3 B2535441 3-(1-methyl-1H-imidazol-5-yl)piperidine CAS No. 1316220-23-1

3-(1-methyl-1H-imidazol-5-yl)piperidine

Cat. No.: B2535441
CAS No.: 1316220-23-1
M. Wt: 165.24
InChI Key: PBRUBQUSRYGJFR-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-imidazol-5-yl)piperidine is a chemical compound that features both an imidazole and a piperidine ring in its structure The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Mechanism of Action

Target of Action

It’s known that both piperidine and imidazole derivatives have significant roles in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction of these compounds with their targets leads to a variety of biological responses, depending on the specific derivative and target involved .

Biochemical Pathways

Both piperidine and imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to induce a variety of biological responses, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized to introduce the piperidine ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazol-5-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Both the imidazole and piperidine rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

3-(1-methyl-1H-imidazol-5-yl)piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with only the imidazole ring.

    Piperidine: A simpler compound with only the piperidine ring.

    1-methylimidazole: Similar to the imidazole part of the compound but without the piperidine ring.

    N-methylpiperidine: Similar to the piperidine part of the compound but without the imidazole ring.

Uniqueness

3-(1-methyl-1H-imidazol-5-yl)piperidine is unique because it combines the properties of both the imidazole and piperidine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .

Properties

IUPAC Name

3-(3-methylimidazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-11-6-9(12)8-3-2-4-10-5-8/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRUBQUSRYGJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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